![molecular formula C18H21N5O2 B2415066 2-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034618-06-7](/img/structure/B2415066.png)
2-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile
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Description
The compound “2-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrazole ring, a piperidine ring, and a nitrile group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the nitrile group could influence its polarity and reactivity .Scientific Research Applications
Synthesis Methodologies
- One-step Synthesis of Substituted Spiro-pyrazolopyrans : A study demonstrated a three-component condensation method for synthesizing substituted spiro-pyrazolopyrans, showcasing the utility of similar compounds in facilitating efficient synthesis techniques (A. M. Shestopalov et al., 2002).
Receptor Ligand Binding
- Sigma Receptor Ligands : Research into spiro compounds, including those with nitrile groups and piperidine rings, has shown significant sigma receptor affinity, indicating their potential as sigma receptor ligands for therapeutic purposes (C. Maier & B. Wünsch, 2002).
Antimicrobial and Antiviral Activities
- Antimicrobial and Antiviral Potentials : Compounds with pyrazole and piperidine moieties have been investigated for their fungicidal and antiviral activities, suggesting their potential application in developing new antimicrobial and antiviral agents (Li et al., 2015).
Anticancer Properties
- Anticancer Activity : Studies on substituted 2-oxo-2H-chromenylpyrazolecarboxylates and related compounds have explored their anticancer activities, underscoring the significance of these compounds in designing new anticancer drugs (J. A. Kumar et al., 2013).
Novel Synthetic Routes
- Novel Synthesis of Pyrazolines : Copper-catalyzed cyclization of oxime esters has been utilized to synthesize 2-aminonicotinonitriles and pyrazolines, highlighting innovative approaches to constructing heterocyclic compounds (Qifan Wu et al., 2014).
properties
IUPAC Name |
2-[1-(1,3,5-trimethylpyrazole-4-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-17(13(2)22(3)21-12)18(24)23-8-4-5-15(11-23)25-16-9-14(10-19)6-7-20-16/h6-7,9,15H,4-5,8,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWQYKWJTLXTDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile |
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